2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of indole and dihydropyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The key steps often include the formation of the indole ring, followed by the construction of the dihydropyrimidinone core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the indole and dihydropyrimidinone moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the dihydropyrimidinone core can modulate enzyme activity. These interactions can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE: shares similarities with other indole and dihydropyrimidinone derivatives.
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring.
Dihydropyrimidinone Derivatives: Compounds such as dihydropyrimidinones used in medicinal chemistry for their biological activities.
Uniqueness: The uniqueness of this compound lies in its combination of the indole and dihydropyrimidinone moieties, which confer distinct chemical and biological properties not found in simpler analogs.
This article provides a comprehensive overview of the compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,6-dimethyl-1-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2/c1-14-19(20-13-18(32-24(25,26)27)9-10-21(20)28-14)11-12-30-15(2)22(23(31)29-16(30)3)17-7-5-4-6-8-17/h4-10,13,28H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQYTPZKBNCGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=C(C(=O)N=C3C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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